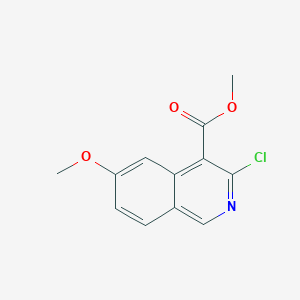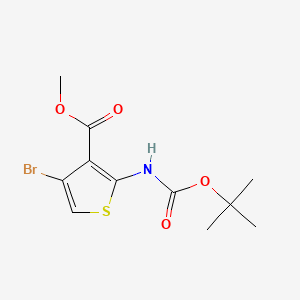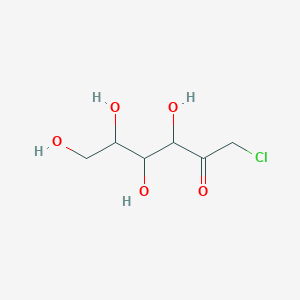
(3S,4R,5R)-1-Chloro-3,4,5,6-tetrahydroxy-2-hexanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4R,5R)-1-Chloro-3,4,5,6-tetrahydroxy-2-hexanone is a chlorinated sugar derivative This compound is characterized by its unique structure, which includes a chlorine atom and multiple hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R,5R)-1-Chloro-3,4,5,6-tetrahydroxy-2-hexanone typically involves the chlorination of a suitable sugar precursor. One common method involves the use of hydrochloric acid in the presence of a catalyst to introduce the chlorine atom into the sugar molecule. The reaction conditions often require controlled temperatures and pH levels to ensure the selective chlorination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where the sugar precursor is reacted with chlorine gas or hydrochloric acid under optimized conditions. The process may include steps for purification and isolation of the desired product to achieve high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(3S,4R,5R)-1-Chloro-3,4,5,6-tetrahydroxy-2-hexanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to remove the chlorine atom, resulting in the formation of a dechlorinated sugar derivative.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dechlorinated sugar derivatives.
Substitution: Formation of hydroxylated or aminated sugar derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3S,4R,5R)-1-Chloro-3,4,5,6-tetrahydroxy-2-hexanone is used as a building block for the synthesis of more complex molecules
Biology
The compound is studied for its potential biological activities. Its structural similarity to natural sugars makes it a candidate for investigating enzyme interactions and metabolic pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
Industrially, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (3S,4R,5R)-1-Chloro-3,4,5,6-tetrahydroxy-2-hexanone involves its interaction with specific molecular targets. The chlorine atom and hydroxyl groups enable the compound to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3S,4R,5R)-1-Bromo-3,4,5,6-tetrahydroxy-2-hexanone: Similar structure with a bromine atom instead of chlorine.
(3S,4R,5R)-1-Fluoro-3,4,5,6-tetrahydroxy-2-hexanone: Similar structure with a fluorine atom instead of chlorine.
(3S,4R,5R)-1-Iodo-3,4,5,6-tetrahydroxy-2-hexanone: Similar structure with an iodine atom instead of chlorine.
Uniqueness
The uniqueness of (3S,4R,5R)-1-Chloro-3,4,5,6-tetrahydroxy-2-hexanone lies in its specific reactivity and the nature of the chlorine atom. Chlorine provides distinct chemical properties compared to other halogens, influencing the compound’s reactivity and interactions with biological molecules.
Eigenschaften
Molekularformel |
C6H11ClO5 |
|---|---|
Molekulargewicht |
198.60 g/mol |
IUPAC-Name |
1-chloro-3,4,5,6-tetrahydroxyhexan-2-one |
InChI |
InChI=1S/C6H11ClO5/c7-1-3(9)5(11)6(12)4(10)2-8/h4-6,8,10-12H,1-2H2 |
InChI-Schlüssel |
VBGLFNMWEMGFTR-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(C(C(=O)CCl)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


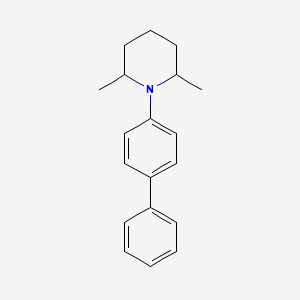
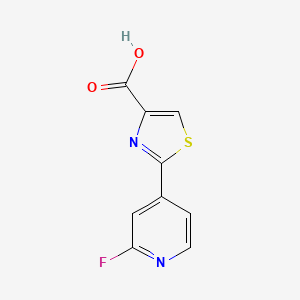
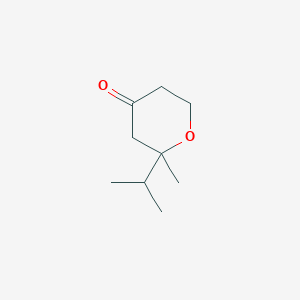
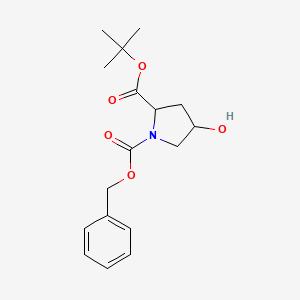
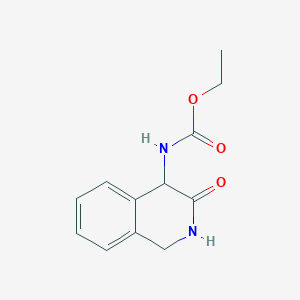
![(S)-2-(Boc-amino)-3,3-dicyclopropyl-N-[4-[3,5-dimethyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-4-pyrazolyl]phenyl]propanamide](/img/structure/B13681181.png)
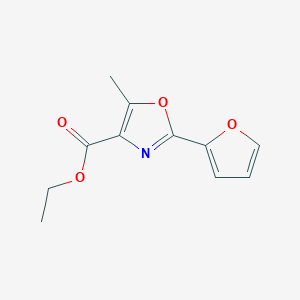
![(S)-1-[2-Bromo-5-(trifluoromethyl)phenyl]-1,3-propanediol](/img/structure/B13681200.png)
![Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-8'-carboxylate hydrochloride](/img/structure/B13681215.png)

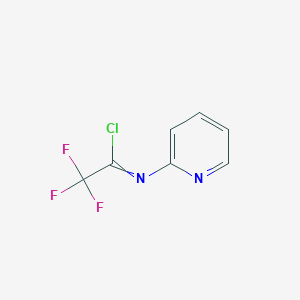
![Ethyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B13681221.png)
